molecular formula C17H10Cl4N6O4 B5165357 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine

Cat. No.: B5165357
M. Wt: 504.1 g/mol
InChI Key: FTSSYXRVHPNLCB-UHFFFAOYSA-N
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Description

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine is a synthetic compound with significant potential in various scientific research fields. This compound is characterized by its unique chemical structure, which includes multiple nitro and dichlorophenyl groups attached to a pyridine ring. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine typically involves multi-step organic reactions. The process begins with the nitration of pyridine derivatives, followed by the introduction of dichlorophenyl groups through electrophilic aromatic substitution. The final step involves the formation of the triamine structure through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-quality products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s nitro and dichlorophenyl groups enable it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4-diamine
  • 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine

Uniqueness

This compound is unique due to its specific combination of nitro and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N6O4/c18-7-1-3-9(20)11(5-7)23-16-14(26(28)29)13(22)15(27(30)31)17(25-16)24-12-6-8(19)2-4-10(12)21/h1-6H,(H4,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSSYXRVHPNLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=C(C(=C(C(=N2)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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